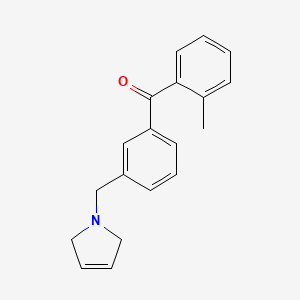

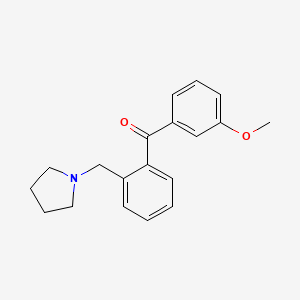

3'-甲氧基-2-吡咯烷甲基苯甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3'-Methoxy-2-pyrrolidinomethyl benzophenone" has not been directly studied in the provided papers. However, related compounds have been investigated, which can offer insights into the chemical behavior and properties that might be expected for the compound . For instance, the study of a pyrrole derivative in paper and the metabolite of benzophenone-3 in paper provide valuable information on the structural and chemical characteristics of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-component reactions, as seen in the synthesis of a pyrrole derivative . This process might be similar to the synthesis of "3'-Methoxy-2-pyrrolidinomethyl benzophenone," which could potentially be synthesized through a catalyzed coupling reaction. The use of natural hydroxyapatite as a catalyst in the synthesis of the pyrrole derivative suggests that eco-friendly and sustainable catalysts could be explored for the synthesis of "3'-Methoxy-2-pyrrolidinomethyl benzophenone" as well.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction and FT-IR spectroscopy . These methods could be applied to "3'-Methoxy-2-pyrrolidinomethyl benzophenone" to elucidate its structure. Theoretical calculations, such as those performed using Hartree-Fock (HF) and Density Functional Theory (DFT) methods, could predict structural parameters and vibrational frequencies, providing a deeper understanding of the molecular structure .

Chemical Reactions Analysis

The chemical behavior of benzophenone derivatives can be complex, as evidenced by the formation of various metabolites when benzophenone-3 is incubated with liver microsomes . The metabolites formed, such as 5-hydroxylated and 4-desmethylated benzophenone, indicate that "3'-Methoxy-2-pyrrolidinomethyl benzophenone" could also undergo metabolic transformations, potentially leading to a variety of products depending on the conditions and enzymes involved.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3'-Methoxy-2-pyrrolidinomethyl benzophenone" can be inferred from related studies. For example, the corrosion inhibition properties of a pyrrole derivative on steel surfaces suggest that "3'-Methoxy-2-pyrrolidinomethyl benzophenone" might also exhibit similar properties . Additionally, the molecular electrostatic potential (MEP) and Hirshfeld surface analysis can provide insights into the intermolecular interactions and surface properties of the compound . These analyses could be crucial in understanding the reactivity and potential applications of "3'-Methoxy-2-pyrrolidinomethyl benzophenone."

科学研究应用

紫外线防护和环境影响

- 紫外线防护和生殖毒性:3'-甲氧基-2-吡咯烷甲基苯甲酮,也称为苯甲酮-3 (BP-3),通常用作护肤品中的紫外线过滤器和食品添加剂。研究表明,高水平的 BP-3 暴露可能与人类和动物的生殖毒性有关,包括出生体重改变和激素失衡,这是由于其内分泌干扰效应 (Ghazipura 等人,2017).

- 代谢和内分泌干扰活性:对肝微粒体中 BP-3 代谢及其雌激素和抗雄激素活性的研究表明,其代谢物可以表现出不同程度的激素活性。这强调了 BP-3 及其衍生物潜在的内分泌干扰影响 (Watanabe 等人,2015).

水处理和环境安全

- 六价铁酸盐水处理:由于 BP-3 被广泛使用,因此在水生环境中发现了 BP-3。已经探索了六价铁酸盐水溶液对 BP-3 的氧化,揭示了反应动力学和产物鉴定的见解,这对于评估 BP-3 在水处理过程中的环境影响和去除效率至关重要 (Yang & Ying,2013).

- 光催化降解:使用二氧化钛颗粒在水溶液中对 BP-3 进行光催化降解的研究表明,从水中去除 BP-3 有望减轻其内分泌干扰作用。该方法已针对不同的参数进行了优化,例如 pH 值、催化剂浓度和过氧化氢的存在 (Zúñiga-Benítez 等人,2016).

化学分析和合成

- 偶氮甲氧基二苯甲烷的合成:苯甲酮衍生物用于合成各种化合物。一项研究描述了从苯甲酮芳基腙合成偶氮甲氧基二苯甲烷,突出了苯甲酮衍生物在化学合成中的多功能性 (Gstach & Schantl,1986).

毒理学和安全性

- 大鼠皮内给药:研究大鼠皮内给药后 BP-3 的处置提供了对其生物利用度和代谢的见解。这项研究有助于了解 BP-3 的皮肤吸收和潜在全身效应,这与其安全性评估相关 (Okereke 等人,1994).

属性

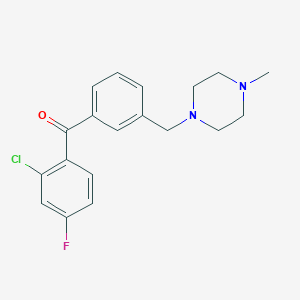

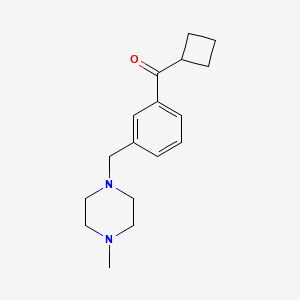

IUPAC Name |

(3-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-22-17-9-6-8-15(13-17)19(21)18-10-3-2-7-16(18)14-20-11-4-5-12-20/h2-3,6-10,13H,4-5,11-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLFWCJLUZIUGDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643634 |

Source

|

| Record name | (3-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Methoxy-2-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-14-6 |

Source

|

| Record name | Methanone, (3-methoxyphenyl)[2-(1-pyrrolidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-14-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)